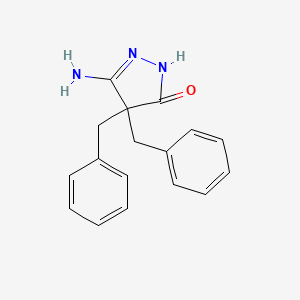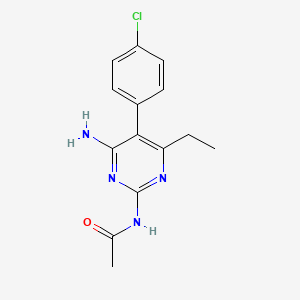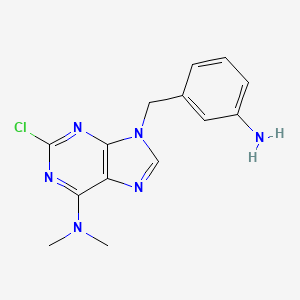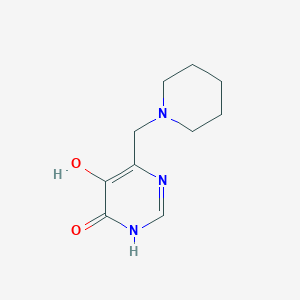
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is an organic compound that belongs to the class of acrylamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an appropriate acrylate precursor with an amine derivative.
Coupling of Furan and Quinoline Moieties: The furan ring and the quinoline moiety can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones and quinoline derivatives.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Substituted quinoline and furan derivatives.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is unique due to its specific combination of furan, quinoline, and acrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H14N2O2 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-N-(4-methylquinolin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-8-9-18-16-6-4-13(11-15(12)16)19-17(20)7-5-14-3-2-10-21-14/h2-11H,1H3,(H,19,20)/b7-5+ |
Clave InChI |
IRCPFTROTIYYCP-FNORWQNLSA-N |
SMILES isomérico |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)/C=C/C3=CC=CO3 |
SMILES canónico |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)


![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)

![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)

![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)


